molecular formula C24H26N4O3S2 B2736904 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 396722-99-9

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2736904
CAS No.: 396722-99-9
M. Wt: 482.62
InChI Key: GAKPQWOOHXHXEZ-UHFFFAOYSA-N
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Description

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic small molecule research compound featuring a complex molecular architecture that incorporates both dihydrothienopyrazole and benzamide pharmacophores. This chemical entity is structurally characterized by a 2,4-dimethylphenyl group attached to the 4,6-dihydro-2H-thieno[3,4-c]pyrazol core, which is further substituted with a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety. The compound shares structural similarities with other documented research chemicals containing the dihydrothienopyrazole scaffold, which have demonstrated potential in various biochemical applications . The molecular design suggests potential for targeted protein interaction, with the pyrrolidin-1-ylsulfonyl group potentially enhancing membrane permeability and bioavailability. Researchers may employ this compound in exploratory studies focusing on enzyme inhibition, receptor modulation, and cellular pathway analysis across multiple disease models. The complex heterocyclic system presents unique electronic properties that may facilitate specific binding interactions with biological targets. This product is provided for research applications exclusively and is not intended for diagnostic, therapeutic, or human use. Proper handling procedures and storage conditions are recommended to maintain compound integrity and research reproducibility.

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S2/c1-16-5-10-22(17(2)13-16)28-23(20-14-32-15-21(20)26-28)25-24(29)18-6-8-19(9-7-18)33(30,31)27-11-3-4-12-27/h5-10,13H,3-4,11-12,14-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKPQWOOHXHXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a novel compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C22H24N4O2S
Molecular Weight 396.51 g/mol
CAS Number 921064-17-7
Structure Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It can modulate the activity of cell surface receptors that play critical roles in cellular signaling.
  • Gene Expression Regulation : It may influence transcription factors that regulate gene expression related to cell growth and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in various cancer cell lines, including leukemia and breast cancer models. The compound's ability to affect pathways such as the MAPK signaling cascade has been noted.
  • Anti-inflammatory Properties : The sulfonamide moiety may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokine production.

Case Studies and Experimental Findings

  • In Vitro Studies : In vitro assays have shown that the compound significantly inhibits the proliferation of cancer cells at micromolar concentrations. For instance, a study demonstrated a half-maximal inhibitory concentration (IC50) of approximately 1 µM against MV4-11 and MOLM13 leukemia cells .
  • In Vivo Studies : Animal models have provided insights into the pharmacokinetics and efficacy of this compound. In xenograft models, treatment resulted in notable tumor size reduction compared to control groups .
  • Mechanistic Studies : Western blot analyses have confirmed the downregulation of phospho-ERK1/2 and p-p70S6K levels in treated cells, indicating interference with key survival pathways in cancer cells.

Comparative Activity

A comparison of the biological activity of this compound with other compounds in its class reveals varying degrees of efficacy across different assays.

Compound NameIC50 (µM)Targeted Cancer Type
N-(2-(2,4-dimethylphenyl)-...1.0Acute biphenotypic leukemia
AZD62440.3Acute monocytic leukemia
PD032590150BRAF mutant melanoma

Comparison with Similar Compounds

Research Findings and Limitations

  • Gaps in Data : The provided evidence lacks direct information on the target compound’s synthesis, bioactivity, or clinical relevance. Comparative analysis relies on structural extrapolation.
  • The target’s thienopyrazole core may target distinct pathways.

4. Further studies are required to elucidate its specific applications and advantages over existing compounds.

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